molecular formula C8H16N4O B2388080 4-(3-Azidopropyl)-1,4-oxazepane CAS No. 1342054-18-5

4-(3-Azidopropyl)-1,4-oxazepane

Cat. No. B2388080
CAS RN: 1342054-18-5
M. Wt: 184.243
InChI Key: VUBSSFZTIQWMSN-UHFFFAOYSA-N
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Description

4-(3-Azidopropyl)-1,4-oxazepane, also known as APO, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. APO is a cyclic amine that contains both an azide and an oxazepane group. The compound's unique structure and properties make it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 4-(3-Azidopropyl)-1,4-oxazepane is not fully understood, but it is believed to interact with certain proteins in the brain, potentially altering their function. Studies have shown that 4-(3-Azidopropyl)-1,4-oxazepane can bind to the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and drug addiction.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Azidopropyl)-1,4-oxazepane can have a variety of biochemical and physiological effects. For example, 4-(3-Azidopropyl)-1,4-oxazepane has been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, 4-(3-Azidopropyl)-1,4-oxazepane has been shown to have anxiolytic effects, reducing anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-Azidopropyl)-1,4-oxazepane in lab experiments is its selectivity for certain proteins in the brain, making it a useful tool for studying these proteins and their functions. However, one limitation of using 4-(3-Azidopropyl)-1,4-oxazepane is its potential toxicity, as it contains an azide group, which can be hazardous if mishandled.

Future Directions

There are several future directions for research involving 4-(3-Azidopropyl)-1,4-oxazepane. One area of interest is in the development of new imaging agents for use in PET scans. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Azidopropyl)-1,4-oxazepane and its potential therapeutic applications. Finally, researchers may explore the use of 4-(3-Azidopropyl)-1,4-oxazepane as a tool for studying the sigma-1 receptor and its role in various physiological processes.

Synthesis Methods

The synthesis of 4-(3-Azidopropyl)-1,4-oxazepane can be achieved through a multi-step process that involves the use of various reagents and catalysts. One common method involves the reaction of 3-bromopropylamine with ethylene oxide to form 4-(3-hydroxypropyl)-1,4-oxazepane. This intermediate is then treated with sodium azide and copper (I) iodide to yield 4-(3-Azidopropyl)-1,4-oxazepane.

Scientific Research Applications

4-(3-Azidopropyl)-1,4-oxazepane has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new imaging agents for use in positron emission tomography (PET) scans. 4-(3-Azidopropyl)-1,4-oxazepane has been shown to bind selectively to certain proteins in the brain, making it a promising candidate for use in PET imaging studies.

properties

IUPAC Name

4-(3-azidopropyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c9-11-10-3-1-4-12-5-2-7-13-8-6-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBSSFZTIQWMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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